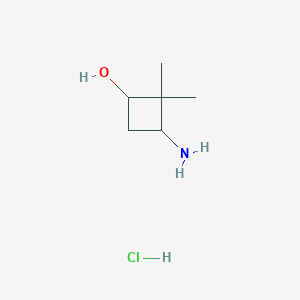

4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide

Übersicht

Beschreibung

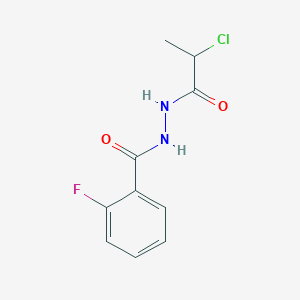

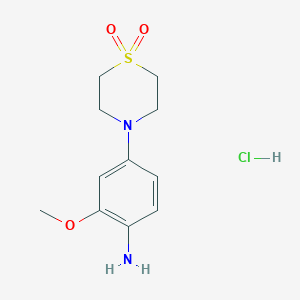

The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring . It also contains a bromoethyl group, which suggests it might be used in various chemical reactions as a bromine source .

Synthesis Analysis

While specific synthesis methods for this compound are not available, bromoethyl compounds are often synthesized through nucleophilic substitution reactions where an ethyl group attached to a molecule is replaced by a bromine atom .Chemical Reactions Analysis

Bromoethyl compounds can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions where the bromine atom is replaced by another atom or group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, bromoethyl compounds are often solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Agents

Triazole derivatives, including 4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide, have been synthesized and evaluated for their antimicrobial and antifungal activities. New 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were developed as novel antimicrobial agents, showing significant activity against various strains such as Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida glabrata (Kaplancikli et al., 2008).

Materials Chemistry Applications

Dibromo-triazoles and their amino derivatives are crucial in materials chemistry due to their biological activity, low toxicity, and high systemic nature. The synthesis of 3,5-dibromo-4H-1,2,4-triazole and its derivatives through reactions with hydroxylamine-O-sulphonic acid showcases their potential as functional materials (Yu et al., 2014).

Corrosion Inhibition

Triazole derivatives have been investigated for their application in corrosion inhibition. Specifically, studies have focused on the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid, revealing that these compounds can significantly protect against corrosion and dissolution. The efficiency of these additives as inhibitors varies based on their molecular structure and the presence of substituents, with some achieving up to 99.6% efficiency in preventing corrosion (Bentiss et al., 2007).

Cytotoxic and Antimicrobial Activity

The cytotoxic and antimicrobial activities of triazole derivatives have also been a focus of research. A study on the synthesis of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines revealed that these compounds exhibit promising biological activities, including cytotoxic, antibacterial, and antifungal properties (Sumangala et al., 2012).

Anti-inflammatory and Molluscicidal Agents

Additionally, fused and non-fused 1,2,4-triazoles have been synthesized for their potential use as anti-inflammatory and molluscicidal agents. These compounds, particularly those with a (2,4-dichlorophenoxy) moiety, have shown potent activities in these applications, highlighting their versatility and potential for development into therapeutic agents (El Shehry et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

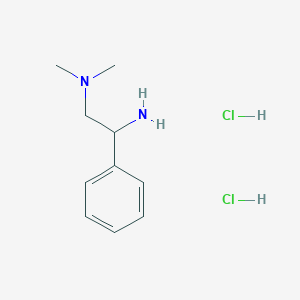

IUPAC Name |

4-(2-bromoethyl)-3-methyl-1,2,4-triazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3.BrH/c1-5-8-7-4-9(5)3-2-6;/h4H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJIAHMOHFCMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CN1CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid](/img/structure/B1379420.png)

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)